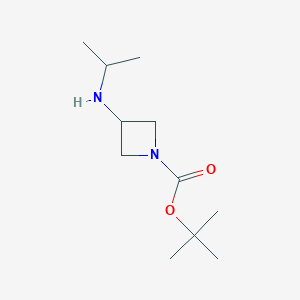
Ethyl 3-amino-4-cyanobenzoate
Descripción general
Descripción
Ethyl 3-amino-4-cyanobenzoate is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance and is used as a precursor in the synthesis of a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves several steps, including alkylation, esterification, and another alkylation . The synthesis process is designed to have high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an ethyl ester group, an amino group, and a cyano group . The average mass of the molecule is 175.184 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its structure. It can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile . This property allows it to be used in the synthesis of a variety of polyfunctional heterocyclic compounds .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 190.2 . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Solubility and Solvent Effects
- Solubility and Solvent Interaction : The solubility of compounds related to Ethyl 3-amino-4-cyanobenzoate, like 2-amino-3-methylbenzoic acid, in different solvents plays a crucial role in their purification. This solubility is affected by temperature and solvent type, with a study finding variations in solubility across various solvents like methanol, ethanol, acetone, and others (Zhu et al., 2019).
Synthesis and Applications in Chemical Processes
- Synthesis Techniques : this compound can be synthesized through various chemical processes. For example, hydrazine hydrate reduction method is used for synthesizing similar compounds, indicating the versatility and adaptability of synthesis techniques in creating ethyl amino-cyanobenzoates (Qiao-yun, 2012).
Pharmaceutical Research and Development
- Pharmacological Derivatives : this compound derivatives have been studied for their pharmacological properties. For instance, derivatives of aminobenzo[b]thiophen have been synthesized and studied for their potential pharmacological applications (Chapman et al., 1971).
Anti-Cancer Research
- Anti-Gastric Cancer Activity : Compounds structurally similar to this compound, such as Ethyl 3-(3-Amino-4-(Methylamino)-N-(Pyridin-2-Yl) Benzamido)Propanoate, have shown promising results against gastric cancer cells, highlighting their potential application in cancer treatment (Liu et al., 2019).
Material Science and Optoelectronics
- Optical Characterization for Photodiode Applications : this compound and its derivatives have been explored in material science for their optical properties, which are relevant for applications like photodiodes. These studies emphasize the role of such compounds in developing new materials with specific optical characteristics (Elkanzi et al., 2020).
Environmental Impact Studies
- Environmental Behavior Analysis : The environmental impact and behavior of compounds like Ethyl 4-aminobenzoate (a related compound) have been studied, particularly their occurrence in water sources and their transformation products. Such research is crucial in understanding the environmental footprint of these chemicals (Li et al., 2017).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-amino-4-cyanobenzoate are currently unknown
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature could potentially affect its stability.
Safety and Hazards
Ethyl 3-amino-4-cyanobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The use of Ethyl 3-amino-4-cyanobenzoate and similar compounds in the synthesis of heterocyclic compounds is a promising area of research . These compounds can be used to create a wide variety of heterocyclic compounds, which have potential applications in various fields, including drug development .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-amino-4-cyanobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further participate in subsequent biochemical reactions. Additionally, this compound has been identified as an inhibitor of certain cytochrome P450 isoforms, such as CYP1A2 . This inhibition can affect the metabolic pathways of other substrates processed by these enzymes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . It has also been reported to affect the expression of genes related to oxidative stress and inflammation. Furthermore, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of cytochrome P450 enzymes, leading to competitive inhibition . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound can undergo degradation, leading to the formation of degradation products that may have different biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of reactive metabolites and the inhibition of critical metabolic enzymes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction with cytochrome P450 enzymes also affects the metabolic flux of other substrates processed by these enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization is determined by targeting signals and post-translational modifications that direct this compound to specific organelles . The localization to mitochondria, for example, can affect mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
ethyl 3-amino-4-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALFCRPCHIPAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)
![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)

![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)







![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)

